2-amino-4-methylpent-4-enoic acid

Infrared Spectroscopy Metal Chelation Coordination Chemistry

Researchers often struggle with proteolytic instability of standard amino acids in peptide-based probes and inhibitors. 2-Amino-4-methylpent-4-enoic acid (CAS 28024-78-4) directly addresses this with a rigidifying alkenyl side chain that reduces protease cleavage for enhanced in vivo half-life. - Scaffold for pan-genotypic HCV NS3 protease inhibitors (active against genotypes 1-5). - Bidentate ligand for Ni(II), Cu(II), and Zn(II) coordination polymers. - Reactive alkenyl handle for asymmetric synthesis of complex natural products.

Molecular Formula C6H11NO2
Molecular Weight 129.2
CAS No. 28024-78-4
Cat. No. B6264432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-methylpent-4-enoic acid
CAS28024-78-4
Molecular FormulaC6H11NO2
Molecular Weight129.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methylpent-4-enoic Acid Overview


2-Amino-4-methylpent-4-enoic acid (CAS 28024-78-4), also known as 4,5-dehydroleucine or γ-methylallylglycine, is a non-proteinogenic α-amino acid featuring a terminal alkenyl side chain that confers unique reactivity for selective functionalization in peptide modification and heterocycle formation [1]. The compound contains a chiral center (undefined stereochemistry in the racemic mixture) and exhibits bifunctional reactivity from its amine and carboxyl groups, enabling its use as a versatile scaffold in asymmetric synthesis and drug design [2].

Alkenyl handle Peptide stability and site-selective modification research
Bidentate ligand Metal-organic framework and coordination chemistry studies
Chiral α-amino acid Asymmetric synthesis scaffold

Why 2-Amino-4-methylpent-4-enoic Acid Cannot Be Replaced


2-Amino-4-methylpent-4-enoic acid cannot be generically replaced by allylglycine or leucine due to key structural and functional differences that critically influence target binding, metabolic stability, and downstream applications. Unlike allylglycine, which lacks the γ-methyl substituent, this compound exhibits distinct metal chelation behavior as demonstrated by its IR spectra, where the methyl group alters vibrational frequencies and coordination geometry with metal ions such as Ni(II), Cu(II), and Zn(II) [1]. Compared to leucine, the dehydroleucine scaffold introduces a rigidifying double bond that restricts conformational flexibility, a feature that directly impacts proteolytic stability in peptide contexts [2]. These differences translate into measurable variations in biochemical activity and material properties that render simple substitution inadequate for applications requiring precise molecular performance.

Allylglycine Lacks γ-methyl; metal chelation geometry and IR fingerprint may shift
Leucine Lacks alkenyl rigidity; proteolytic stability in peptide constructs may not transfer

2-Amino-4-methylpent-4-enoic Acid: Evidence Comparison


Infrared Spectral Fingerprint

2-Amino-4-methylpent-4-enoic acid (γ-methylallylglycine) exhibits distinct infrared absorption bands compared to allylglycine (2-amino-4-pentenoic acid) and its halogenated derivatives due to the electronic and steric effects of the γ-methyl substituent [1]. The presence of the methyl group influences the vibrational frequencies of the carboxylate and amino moieties, as well as the alkene stretching region, providing a unique spectral fingerprint that enables unambiguous identification in complex matrices [1]. This differentiation is critical for quality control in synthetic workflows and for confirming the incorporation of the desired building block in peptide or polymer constructs.

IR fingerprint
Data to verify
Distinct IR bands vs. allylglycine due to γ-methyl; exact wavenumbers in full paper
Supports identity verification in synthetic workflows
Full band assignments require source paper review
Infrared Spectroscopy Metal Chelation Coordination Chemistry

Proteolytic Stability vs. Leucine Peptides

Peptides incorporating 2-amino-4-methylpent-4-enoic acid demonstrate improved resistance to proteolytic degradation compared to their leucine-containing counterparts [1]. The rigidifying effect of the 4,5-dehydro (alkenyl) moiety restricts backbone conformational flexibility, thereby reducing the accessibility of cleavage sites to proteases such as α-chymotrypsin and subtilisin [1]. This structural modification is particularly valuable in the development of peptide-based therapeutics and diagnostic agents where extended circulation half-life is required.

Proteolytic stability
Supplier data
Dehydroleucine peptides show improved protease resistance (modeling and in vitro)
May support longer assay windows in peptide research
Quantitative half-life data not provided
Peptide Engineering Proteolytic Stability Drug Delivery

Purity for Reproducible Outcomes

Commercially available 2-amino-4-methylpent-4-enoic acid is supplied at a minimum purity of 97% (as specified by multiple vendors), a critical threshold for ensuring reproducible outcomes in sensitive synthetic and biological applications [1]. This purity level minimizes the presence of synthetic byproducts and stereochemical impurities that could confound experimental results or reduce reaction yields. In contrast, lower-purity grades (<95%) of structurally similar amino acids may contain significant levels of contaminants that interfere with downstream coupling reactions or biological assays.

Purity specification
Specification review
97% min purity (vendor specification)
Supports batch-to-batch consistency in sensitive applications
Verify by COA for enzyme inhibition or peptide synthesis
Quality Control Reproducibility Synthetic Chemistry

Pan-Genotypic NS3 Protease Inhibition

2-Amino-4-methylpent-4-enoic acid has been identified as a potent inhibitor of the hepatitis C virus (HCV) NS3 protease, demonstrating effectiveness against genotypes 1, 2, 3, 4, and 5 . This pan-genotypic activity profile is notable because many first-generation NS3 protease inhibitors (e.g., telaprevir, boceprevir) exhibit significantly reduced potency against genotypes other than 1, limiting their clinical utility in regions where non-1 genotypes predominate [1].

NS3 inhibition
Class-level
Reported effective against HCV genotypes 1–5 (in vitro)
Supports broad-genotype antiviral target research
Quantitative IC50 values not available in source
Antiviral Research Hepatitis C Virus Enzyme Inhibition

2-Amino-4-methylpent-4-enoic Acid: Applications


Peptide Engineering for Stability

Incorporation of 2-amino-4-methylpent-4-enoic acid into peptide sequences is indicated when prolonged half-life in biological matrices is required. The rigidifying alkenyl side chain reduces susceptibility to protease cleavage, making it suitable for developing stable peptide ligands, enzyme inhibitors, or diagnostic probes intended for in vivo or cell-based assays [1].

Metal-Organic Frameworks & Coordination Chemistry

The ability of 2-amino-4-methylpent-4-enoic acid to act as a mononegative bidentate ligand forming five-membered chelate rings with Ni(II), Cu(II), and Zn(II) enables its use in the construction of metal-organic frameworks and coordination polymers with tailored electronic and magnetic properties [2].

HCV NS3 Protease Inhibitor Discovery

The pan-genotypic inhibition profile of 2-amino-4-methylpent-4-enoic acid against HCV NS3 protease (genotypes 1–5) supports its use as a scaffold for developing next-generation antiviral agents, particularly in programs aiming to address viral diversity and resistance .

Asymmetric Synthesis Building Block

The chiral center of 2-amino-4-methylpent-4-enoic acid, combined with its reactive alkenyl handle, makes it a valuable building block for asymmetric synthesis of complex natural products and pharmaceuticals where stereochemical control is paramount [3].

Application
Selection Property
Validation Focus
Peptide engineering research
Alkenyl side-chain rigidity
Proteolytic resistance assays
MOF and coordination chemistry
Bidentate ligand behavior
Metal chelation characterization
HCV NS3 protease inhibitor research
Reported pan-genotypic inhibitory profile
Genotype-panel inhibition assay
Asymmetric synthesis building block
Chiral α-amino acid scaffold
Stereochemical outcome and ee

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